molecular formula C15H17ClN6 B12470921 N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B12470921
M. Wt: 316.79 g/mol
InChI Key: SQTPFMHKUBAJAM-UHFFFAOYSA-N
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Description

N4-(3-Chloro-4-methylphenyl)-N1,N6,6-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chloro and methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-Chloro-4-methylphenyl)-N1,N6,6-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methylaniline with 4,6-dichloropyrimidine under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions involving methylation and cyclization to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N4-(3-Chloro-4-methylphenyl)-N1,N6,6-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N4-(3-Chloro-4-methylphenyl)-N1,N6,6-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N4-(3-Chloro-4-methylphenyl)-N1,N6,6-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), leading to antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3-Chloro-4-methylphenyl)-N1,N6,6-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike some analogues, it does not inhibit histamine metabolism, reducing the risk of side effects .

Properties

Molecular Formula

C15H17ClN6

Molecular Weight

316.79 g/mol

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C15H17ClN6/c1-9-5-6-10(7-12(9)16)18-13-11-8-17-22(4)14(11)20-15(19-13)21(2)3/h5-8H,1-4H3,(H,18,19,20)

InChI Key

SQTPFMHKUBAJAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N(C)C)C)Cl

Origin of Product

United States

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